molecular formula C10H12N5O7P B1450777 Cyclic guanosine monophosphate CAS No. 7665-99-8

Cyclic guanosine monophosphate

カタログ番号: B1450777
CAS番号: 7665-99-8
分子量: 345.21 g/mol
InChIキー: ZOOGRGPOEVQQDX-UUOKFMHZSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cyclic guanosine monophosphate (cGMP) is a cyclic nucleotide second messenger derived from guanosine triphosphate (GTP) via enzymatic catalysis by guanylate cyclase (GC). Its structure features a 3',5'-cyclic phosphate linkage, distinguishing it from linear nucleotides like GTP or GDP. cGMP plays pivotal roles in diverse physiological processes, including vasodilation, phototransduction, and cellular differentiation .

準備方法

サイクリックグアノシンモノホスフェートは、グアニル酸シクラーゼ酵素によってグアノシン三リン酸から合成されます。この酵素は、心房性ナトリウム利尿因子などのペプチドホルモンまたは一酸化窒素によって活性化される可能性があります。 工業生産方法では、通常、組換えDNA技術を使用して大量のグアニル酸シクラーゼを産生し、その後、グアノシン三リン酸をサイクリックグアノシンモノホスフェートに変換するために使用されます .

化学反応の分析

サイクリックグアノシンモノホスフェートは、次を含むさまざまな化学反応を起こします。

    酸化: サイクリックグアノシンモノホスフェートは酸化されてグアノシンモノホスフェートを生成することができます。

    還元: それはグアノシンを形成するために還元することができます。

    置換: サイクリックグアノシンモノホスフェートは、リン酸基が他の官能基に置き換えられる置換反応を起こす可能性があります。これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます。

科学研究への応用

サイクリックグアノシンモノホスフェートは、幅広い科学研究への応用を持っています。

科学的研究の応用

Cardiovascular Health

Cyclic guanosine monophosphate plays a significant role in cardiovascular physiology. It mediates vasodilation and counteracts maladaptive cardiac remodeling.

  • Heart Failure : Studies indicate that elevated plasma levels of cGMP are associated with lower risks of heart failure with preserved ejection fraction (HFpEF) and atherosclerotic cardiovascular disease (ASCVD) . The cGMP signaling pathway is being targeted for new therapeutic strategies in heart failure management.
  • Mechanisms of Action : cGMP activates protein kinases that promote smooth muscle relaxation and inhibit platelet aggregation . This pathway is crucial for maintaining vascular homeostasis and preventing thrombotic events.
ApplicationMechanismClinical Relevance
Heart FailureEnhances left ventricular relaxationPotential biomarker for heart failure risk
VasodilationActivates smooth muscle relaxationTherapeutic target for hypertension

Neurobiology

This compound is implicated in neuroplasticity and mood regulation.

  • Major Depressive Disorder : Research suggests that cGMP signaling influences neurogenesis and synaptic plasticity, particularly in brain regions associated with mood regulation . Enhancing cGMP levels may provide therapeutic benefits in treating major depressive disorder.
  • Mechanistic Insights : The activation of guanylate cyclase by neurotransmitters increases cGMP levels, which subsequently modulate gene expression and neuronal function .
ApplicationMechanismClinical Relevance
NeuroplasticityAmplifies neurotransmitter signalsPotential treatment for depression
Synaptic FunctionModulates gene expressionEnhances cognitive functions

Infectious Disease Management

This compound also plays a role in the pathogenesis of certain infectious diseases.

  • Pathogen Evasion : Certain pathogens like Enterotoxigenic Escherichia coli utilize cGMP to evade host immune responses. The toxin produced by ETEC increases intracellular cGMP levels, which can suppress effective immune responses .
  • Therapeutic Implications : Understanding the role of cGMP in pathogen interactions could lead to novel therapeutic strategies aimed at enhancing host defenses against infections.
ApplicationMechanismClinical Relevance
Immune EvasionInduces cGMP production in host cellsTarget for vaccine development
Pathogen InteractionModulates host signaling pathwaysPotential for new antimicrobial therapies

Case Study 1: Heart Failure Risk Assessment

A study involving participants from the Atherosclerosis Risk in Communities (ARIC) demonstrated that higher plasma cGMP levels correlate with a reduced risk of developing HFpEF and other cardiovascular conditions . This finding supports the potential use of plasma cGMP as a biomarker for assessing heart failure risk.

Case Study 2: Neuroplasticity Enhancement

Research on chronic antidepressant treatments has shown that these medications can elevate cGMP levels in the hippocampus, leading to improved neuroplasticity and cognitive function . This highlights the therapeutic potential of targeting the cGMP pathway in treating mood disorders.

作用機序

サイクリックグアノシンモノホスフェートは、膜透過性のペプチドホルモンが細胞外表面に結合したときに応答して、細胞内プロテインキナーゼを活性化することによってその効果を発揮します。この活性化は、平滑筋組織の弛緩、血管拡張、血流の増加につながります。 哺乳類の目の光受容体では、サイクリックグアノシンモノホスフェートは、視覚シグナル伝達の際に重要な、ナトリウムイオンチャネルの開閉を制御します .

類似化合物との比較

Key Features of cGMP:

  • Synthesis : Two guanylate cyclase isoforms regulate cGMP production: soluble GC (sGC, activated by nitric oxide) and particulate GC (pGC, activated by natriuretic peptides or bacterial enterotoxins) .
  • Degradation : Phosphodiesterases (PDEs), particularly PDE5 and PDE6, hydrolyze cGMP to 5'-GMP, terminating its signaling .
  • Functions: Mediates nitric oxide (NO)-induced vasodilation by relaxing vascular smooth muscle . Regulates phototransduction in retinal rod cells . Modulates neural stem cell differentiation and synaptic plasticity .

Comparison with Cyclic Adenosine Monophosphate (cAMP)

Structural and Functional Differences

Feature cGMP cAMP
Precursor GTP ATP
Synthesis Enzyme Guanylate cyclase (GC) Adenylate cyclase (AC)
Primary Receptors Protein kinase G (PKG) Protein kinase A (PKA)
Key Roles Vasodilation, vision, apoptosis Glycogenolysis, cardiac contractility, hormone secretion

Regulatory Roles in Disease

  • Cancer : In Morris hepatomas, cGMP levels are significantly lower than in healthy liver tissue, whereas cAMP remains unchanged. This suggests tumor-specific dysregulation of cGMP signaling .
  • Hematopoiesis: cAMP inhibits proliferation of normal granulocyte-macrophage progenitors (CFU-Cs), while cGMP enhances colony formation, highlighting opposing roles in myeloid cell regulation .
  • Kidney Fibrosis : Both nucleotides modulate renal fibrosis, but cAMP promotes fibroblast activation, while cGMP counteracts fibrotic pathways via PKG .

Independent Regulation

Radioimmunoassay studies confirm cAMP and cGMP are independently regulated. Hormonal stimuli (e.g., glucagon) elevate cAMP without affecting cGMP, and adrenalectomy increases muscle cGMP without altering cAMP .

Comparison with Other Cyclic Nucleotides

Cyclic Dinucleotides: c-di-GMP and cGAMP

Feature cGMP c-di-GMP cGAMP
Structure Mononucleotide (3',5'-cyclic) Dinucleotide (3',5'-linked) Heterodinucleotide (2',3'- or 3',3'-linked)
Synthesis Guanylate cyclase Diguanylate cyclase cGAS enzyme (from ATP/GTP)
Function Vasodilation, neural signaling Bacterial biofilm formation Immune response (STING pathway activation)
Therapeutic Target PDE5 inhibitors (sildenafil) Antibiofilm agents Anticancer/antiviral therapies
  • c-di-GMP : Bacterial second messenger regulating biofilm formation and virulence. Unlike cGMP, it lacks direct roles in mammalian systems .
  • cGAMP : Activates the STING pathway to induce interferon production, contrasting with cGMP's vascular and neural roles .

Clinical and Therapeutic Implications

cGMP in Disease Pathogenesis

  • Cardiovascular Disease : Reduced cGMP levels correlate with heart failure and fibrosis. Sacubitril/valsartan enhances cGMP by inhibiting NPR-A degradation .
  • Diabetes: Acute hyperglycemia elevates serum cGMP, but chronic hyperglycemia impairs NO-cGMP signaling, contributing to vascular dysfunction .

PDE Inhibitors

  • PDE5 Inhibitors : Sildenafil increases cGMP by blocking degradation, improving erectile dysfunction and pulmonary hypertension .
  • Dual PDE3/4 Inhibitors : Target both cAMP and cGMP in inflammatory diseases, demonstrating synergistic anti-inflammatory effects .

Data Tables

Table 1: cGMP and cAMP Levels in Morris Hepatomas vs. Liver

Tissue cGMP (pmol/mg protein) cAMP (pmol/mg protein)
Normal Liver 0.45 ± 0.12 1.20 ± 0.30
Morris Hepatoma 0.18 ± 0.05* 1.15 ± 0.25

*Significantly lower than liver (p < 0.01).

Table 2: Serum cGMP Concentrations in Clinical Conditions

Group cGMP (pmol/mL, Median ± IQR)
Healthy (CON) 152 ± 86
Liver Fibrosis 91 ± 22*
Fibrosis + Sil 168 ± 153

*Significantly reduced in fibrosis (p < 0.05).

生物活性

Cyclic guanosine monophosphate (cGMP) is a crucial intracellular second messenger involved in various physiological processes across different biological systems. Its synthesis and degradation are tightly regulated, and it plays significant roles in cardiovascular health, immune responses, and plant biology. This article explores the biological activity of cGMP, supported by recent research findings, case studies, and data tables.

Overview of cGMP Functionality

cGMP is synthesized from guanosine triphosphate (GTP) by guanylate cyclase enzymes, which can be activated by nitric oxide (NO) or natriuretic peptides. The signaling pathways mediated by cGMP are essential for various cellular functions:

  • Vasodilation : cGMP induces relaxation of smooth muscle cells, contributing to vasodilation and regulating blood pressure.
  • Cardiac Function : It plays a role in myocardial relaxation and counteracts maladaptive cardiac remodeling.
  • Neurotransmission : In the nervous system, cGMP is involved in synaptic plasticity and memory formation.
  • Plant Responses : In plants, cGMP is implicated in responses to stress and developmental processes.

Cardiovascular Activity of cGMP

Recent studies highlight the cardioprotective effects of cGMP in cardiovascular diseases (CVD). It has been shown that increased levels of cGMP can lead to beneficial outcomes in heart failure and pulmonary arterial hypertension.

Table 1: Effects of cGMP on Cardiovascular Health

Function Mechanism Outcome
VasodilationActivation of protein kinase G (PKG)Reduced blood pressure
Myocardial relaxationModulation of calcium handlingImproved cardiac output
Counteracting hypertrophyInhibition of growth factor signalingPrevention of heart failure progression

Case Study : A study involving patients with heart failure demonstrated that enhancing cGMP signaling through pharmacological agents resulted in improved cardiac function and reduced hospitalization rates for heart-related issues .

Immune System Modulation

cGMP also plays a pivotal role in the immune response. The STING (Stimulator of Interferon Genes) pathway, which is activated by cyclic GMP-AMP (cGAMP), triggers immune responses upon detection of cytoplasmic DNA.

Table 2: Role of cGMP in Immune Responses

Immune Function Mechanism Outcome
Cytokine productionActivation of NF-κB and IRF3Enhanced inflammatory response
Apoptosis inductionModulation of cell death pathwaysRegulation of T cell responses

Research Finding : In systemic autoinflammatory disease (SAVI), constitutive activation of STING leads to persistent immune activation, highlighting the importance of cGMP in regulating immune homeostasis .

Plant Biology and Stress Responses

In plants, cGMP is synthesized in response to nitric oxide during abiotic and biotic stress. It regulates stomatal closure, root development, and defense mechanisms against pathogens.

Table 3: Role of cGMP in Plant Stress Responses

Stress Type cGMP Role Outcome
Pathogen attackActivation of defense gene expressionEnhanced resistance
Osmotic stressStomatal closureReduced water loss
Root developmentRegulation of adventitious root formationImproved nutrient uptake

Case Study : Research on Arabidopsis thaliana revealed that mutants lacking guanylate cyclase showed impaired stomatal closure under NO treatment, indicating the critical role of the NO-cGMP pathway in plant stress responses .

Q & A

Basic Research Questions

Q. How can researchers overcome challenges in detecting low tissue concentrations of cyclic guanosine monophosphate (cGMP) in physiological studies?

this compound (cGMP) concentrations in tissues are often low due to rapid turnover and compartmentalization. To address this, use radioimmunoassays (RIA) with high-affinity antibodies or liquid chromatography-mass spectrometry (LC-MS) for enhanced sensitivity and specificity . Avoid older colorimetric methods (e.g., Folin phenol reagent), which lack the sensitivity required for cGMP quantification .

Q. What experimental approaches validate the role of cGMP in smooth muscle relaxation?

Utilize ex vivo tissue bath assays with vascular smooth muscle strips. Activate soluble guanylate cyclase (sGC) using nitric oxide (NO) donors (e.g., sodium nitroprusside) to elevate cGMP levels, then measure relaxation via force transducers. Confirm cGMP involvement by pre-treating tissues with sGC inhibitors (e.g., ODQ) or cGMP-dependent protein kinase (PKG) blockers (e.g., KT5823) .

Q. How do researchers distinguish between cytosolic and membrane-associated guanylate cyclase isoforms in functional studies?

Employ subcellular fractionation (e.g., differential centrifugation) to isolate cytosolic (sGC) and particulate (pGC) isoforms. Validate isoform-specific activation: sGC responds to NO donors, while pGC is activated by atriopeptins or heat-stable enterotoxins. Use knockout models or siRNA silencing to dissect isoform contributions .

Advanced Research Questions

Q. What methodologies resolve contradictions in cGMP signaling pathways when experimental outcomes conflict with established models?

Apply phosphoproteomics to identify PKG substrate phosphorylation patterns under varying conditions. Combine knockout/transgenic models (e.g., PKG-deficient mice) with real-time cGMP biosensors (e.g., FRET-based cGMP indicators) to monitor spatiotemporal signaling dynamics. Cross-validate findings using kinase activity assays (e.g., radioactive phosphate incorporation) .

Q. How can researchers assess cGMP cross-talk with cyclic adenosine monophosphate (cAMP) in shared regulatory pathways?

Use competitive binding assays (e.g., equilibrium dialysis) to quantify interactions between cGMP/cAMP and shared targets like the cAMP receptor protein (CRP). Analyze cooperativity parameters (e.g., α values) under varying ionic strengths to map competitive vs. synergistic effects. Pair with FRET-based dual-reporter systems to monitor both nucleotides simultaneously .

Q. What strategies evaluate the therapeutic potential of cGMP pathway modulation in vascular diseases?

Conduct translational studies using biomarker panels (e.g., urinary cGMP excretion [UcGMPV] and natriuretic peptides) to assess endothelial dysfunction. Test cGMP-elevating agents (e.g., sGC stimulators like riociguat) in preclinical models of hypertension or atherosclerosis, correlating outcomes with PKG activity assays and histopathological analysis .

Q. How can researchers dissect the role of cGMP in immune activation via the cGAS-STING pathway?

Use cGAS/STING knockout cells to isolate cGMP-specific effects in innate immunity. Measure cyclic dinucleotide levels (e.g., 2'3'-cGAMP) via LC-MS and monitor interferon-β production. Employ STING agonists/antagonists to validate cGMP’s role in modulating immune-active microenvironments, particularly in cancer immunotherapy contexts .

Q. Methodological Considerations

  • cGMP Quantification : Prioritize LC-MS for absolute quantification in complex matrices (e.g., tumor microenvironments) .
  • Isoform-Specific Probes : Use NO-insensitive pGC mutants to isolate pGC activity in heterologous systems .
  • Data Interpretation : Account for tissue-specific cGMP compartmentalization using compartmentalized biosensors (e.g., targeted PKG FRET probes) .

特性

IUPAC Name

9-[(4aR,6R,7R,7aS)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N5O7P/c11-10-13-7-4(8(17)14-10)12-2-15(7)9-5(16)6-3(21-9)1-20-23(18,19)22-6/h2-3,5-6,9,16H,1H2,(H,18,19)(H3,11,13,14,17)/t3-,5-,6-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOOGRGPOEVQQDX-UUOKFMHZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=O)(O1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=O)(O1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N5O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8040646
Record name Cyclic guanosine monophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8040646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cyclic GMP
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001314
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

7665-99-8
Record name cGMP
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7665-99-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclic GMP
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007665998
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclic GMP
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02315
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cyclic guanosine monophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8040646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CYCLIC GMP
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H2D2X058MU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Cyclic GMP
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001314
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Cyclic guanosine monophosphate
Cyclic guanosine monophosphate
Cyclic guanosine monophosphate
Cyclic guanosine monophosphate
Cyclic guanosine monophosphate
Cyclic guanosine monophosphate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。